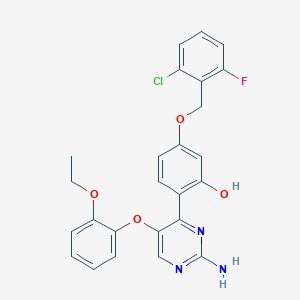

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol

Descripción

This compound is a pyrimidine derivative featuring a 2-ethoxyphenoxy substituent at the 5-position of the pyrimidine core and a 2-chloro-6-fluorobenzyloxy group attached to the phenolic ring. The ethoxy group may enhance lipophilicity and metabolic stability compared to smaller alkoxy substituents, while the chloro-fluoro benzyl moiety could influence target binding specificity .

Propiedades

IUPAC Name |

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClFN3O4/c1-2-32-21-8-3-4-9-22(21)34-23-13-29-25(28)30-24(23)16-11-10-15(12-20(16)31)33-14-17-18(26)6-5-7-19(17)27/h3-13,31H,2,14H2,1H3,(H2,28,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXAEKPOTSMGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a complex organic molecule with potential biological activities. Its unique structural features, including a pyrimidine ring and various functional groups, suggest that it may interact with biological systems in significant ways. This article reviews the biological activity of this compound, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 466.95 g/mol. The presence of an amino group, ethoxy substituent, and phenolic structures contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors through binding interactions, potentially affecting signal transduction pathways and metabolic processes.

Biological Activities

Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:

- Antioxidant Activity : The compound may possess antioxidant properties, which could help in scavenging free radicals and protecting cells from oxidative stress.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition can be beneficial in cosmetic applications for skin lightening .

- Antimicrobial Properties : Some studies suggest that phenolic compounds can exhibit antimicrobial activity against various pathogens, indicating potential use in pharmaceutical applications.

- Anti-inflammatory Effects : The presence of phenolic groups is often associated with anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several research studies have investigated the biological activity of related compounds:

Study on Tyrosinase Inhibition

A study evaluating the inhibition of mushroom tyrosinase by phenolic compounds found that certain derivatives exhibited significant inhibitory effects, with IC50 values indicating strong potency . For instance:

| Compound | IC50 Value (μM) | Remarks |

|---|---|---|

| Compound 1 | 14.33 ± 1.63 | Strong inhibitor |

| Compound 3 | 16.78 ± 0.57 | Higher potency than kojic acid |

This suggests that the target compound may also demonstrate similar inhibitory effects on tyrosinase.

Antioxidant Activity Evaluation

In another study, various phenolic compounds were tested for their ability to scavenge DPPH radicals. Compounds with specific substituents showed enhanced antioxidant activity compared to others, highlighting the importance of structural features in determining biological efficacy .

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : Cyclization of precursors under controlled conditions.

- Substitution Reactions : Introduction of amino and ethoxyphenoxy groups via nucleophilic substitution.

- Phenol Ring Formation : Synthesis followed by coupling with the pyrimidine ring.

- Chlorobenzyl Group Introduction : Final substitution to complete the structure.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the pyrimidine and phenolic rings, impacting physicochemical properties and biological activity. Below is a comparative analysis:

*Estimated based on structural similarity to BH26533.

Key Observations:

- Ethoxy vs. Methoxy: The target compound’s 2-ethoxyphenoxy group may offer improved metabolic stability over methoxy analogs (e.g., BH26533) due to reduced oxidative susceptibility .

- Halogen Effects: The 2-chloro-6-fluorobenzyloxy group in the target compound and BH26533 likely enhances target affinity compared to 4-bromobenzyloxy (BH26540), as smaller halogens reduce steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.